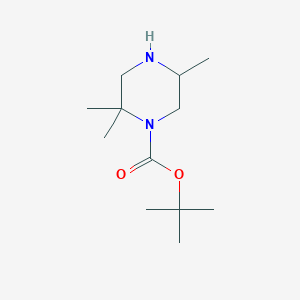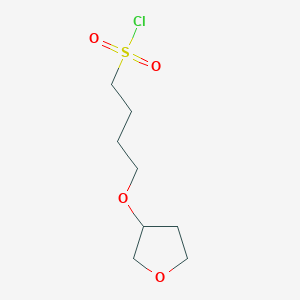![molecular formula C10H13NO4 B13573332 (s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol is a compound that features a benzodioxole ring substituted with an aminoethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with appropriate reagents to introduce the aminoethanol group. One common method involves the use of oxalyl chloride and N,N-dimethylformamide to form an acyl chloride intermediate, which is then reacted with sesamol in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction could produce primary or secondary amines.
科学的研究の応用
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Sesamol: A related compound with a similar benzodioxole structure but lacking the aminoethanol group.
Piperonal: Another benzodioxole derivative with different functional groups.
Uniqueness
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical properties and potential biological activities compared to its analogs .
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
(2S)-2-amino-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO4/c1-13-8-3-10-9(14-5-15-10)2-6(8)7(11)4-12/h2-3,7,12H,4-5,11H2,1H3/t7-/m1/s1 |
InChIキー |
IOMIWTLZYAEITE-SSDOTTSWSA-N |
異性体SMILES |
COC1=CC2=C(C=C1[C@@H](CO)N)OCO2 |
正規SMILES |
COC1=CC2=C(C=C1C(CO)N)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
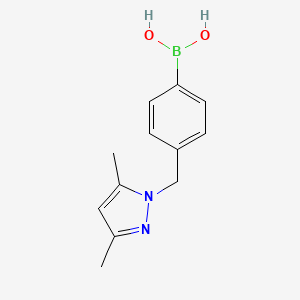

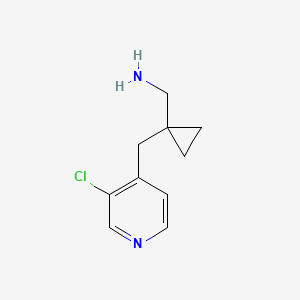
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)

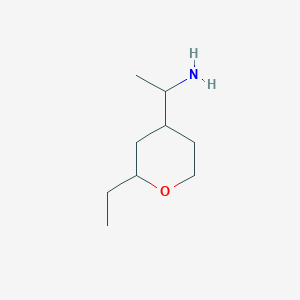
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
